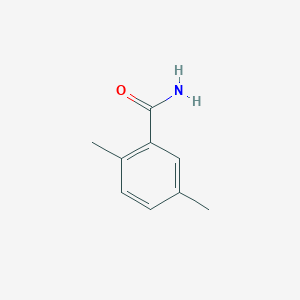

1-(4-乙氧基苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

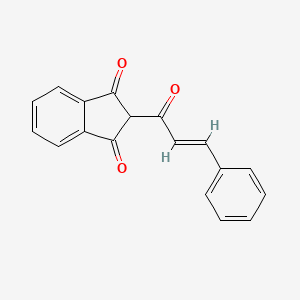

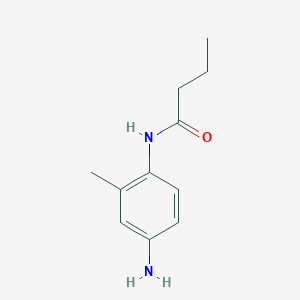

The compound "1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole-2-carbaldehyde, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. Pyrrole derivatives are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of small molecule drugs.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives is reported to proceed almost quantitatively when 1-(2-isocyanophenyl)pyrrole is treated with a catalytic amount of boron trifluoride, and the presence of aldehydes or ketones yields 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines in moderate to good isolated yields . Another example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is synthesized from commercially available pyrrole through acylation and nucleophilic substitution, achieving a total yield of 65% . Additionally, the synthesis of 1,2-diarylpyrroles from 3-ethoxycarbonyl-4-oxo-4-phenylbutyraldehyde involves a four-step process that conveniently reacts with anilines to create the pyrrole ring .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and diverse. For example, the reaction of 2H-azirines with enamines leads to a mixture of dihydropyrroles, which upon acid treatment yields 1H-pyrrole-2-carboxylic acid derivatives . The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing highly coplanar, centrosymmetric, hydrogen-bonded pairs .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. An efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons is achieved through oxidative annulation and direct Csp3-H to C=O oxidation, where the aldehyde oxygen atom originates from oxygen . This method provides a scalable approach and avoids the use of stoichiometric quantities of hazardous oxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the synthesis of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones involves the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes, and the structures of the synthesized compounds are confirmed by IR and PMR spectroscopy . Some of these compounds have been studied for their antibacterial activity, indicating the potential for antimicrobial applications .

科学研究应用

前体的合成

- 该化合物已用于各种衍生物的前体的合成,例如 4-膦代-1H-吡咯-3-甲醛衍生物,表明其在复杂有机化合物的制备中很有用 (Smaliy 等人,2013)。

席夫碱的形成

- 它参与了席夫碱的形成,展示了其在双齿配体和其他复杂有机结构开发中的潜力 (Smaliy 等人,2013)。

新方法的开发

- 该化合物已被用于目标化合物的创新合成方法中,显示了其在推进有机化学合成技术中的作用 (Wang 等人,2017)。

在单分子磁铁中的应用

- 它还在顺磁性过渡金属离子的配位中找到了应用,从而开发出新的单分子磁铁 (Giannopoulos 等人,2014)。

未来方向

属性

IUPAC Name |

1-(4-ethoxyphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13-7-5-11(6-8-13)14-9-3-4-12(14)10-15/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMUNLDIUQZSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245503 |

Source

|

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

86454-34-4 |

Source

|

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86454-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)